Cetrorelix Binds the Human GnRH Receptor with 2.6–25-Fold Higher Affinity than Ganirelix and Degarelix
Cetrorelix demonstrates superior binding affinity for the human GnRH receptor compared to the clinically relevant antagonists Ganirelix and Degarelix. In a TR-FRET binding assay using HEK293 cells expressing the human N-terminal SNAP-tag GnRH receptor, Cetrorelix exhibited a Kd of 0.14 nM [1]. In contrast, Ganirelix's functional antagonism IC50 is reported as 3.6 nM, reflecting a 25.7-fold lower apparent potency [2]. Similarly, Degarelix shows a Kd of 0.63 nM and IC50 values of 8.8 nM, corresponding to a 4.5-fold to 63-fold lower affinity/potency [3]. This higher affinity positions Cetrorelix as a preferred reagent for studies requiring maximal receptor occupancy at low concentrations.
| Evidence Dimension | GnRH receptor binding affinity (Kd) / functional antagonism (IC50) |
|---|---|
| Target Compound Data | Kd = 0.14 nM (TR-FRET) [1]; IC50 = 1.21 nM (reporter gene assay) |
| Comparator Or Baseline | Ganirelix: IC50 = 3.6 nM [2]; Degarelix: Kd = 0.63 nM, IC50 = 8.8 nM [3] |
| Quantified Difference | Cetrorelix Kd = 0.14 nM vs. Degarelix Kd = 0.63 nM (4.5-fold higher affinity); Cetrorelix IC50 = 1.21 nM vs. Ganirelix IC50 = 3.6 nM (3.0-fold higher potency) |
| Conditions | Human GnRH receptor expressed in HEK293 cells; TR-FRET binding assay (Kd) and reporter gene assay (IC50) |
Why This Matters
Higher receptor binding affinity directly translates to lower required concentrations for effective target engagement, which is a critical factor in experimental design and cost-efficiency.
- [1] GtoPdb/ChEMBL. cetrorelix | Ligand Activity Charts. IUPHAR/BPS Guide to Pharmacology. View Source
- [2] GlpBio. Ganirelix (acetate). GlpBio Product Page. View Source
- [3] GtoPdb/ChEMBL. degarelix | Ligand Activity Charts. IUPHAR/BPS Guide to Pharmacology. View Source
